

3-aminoazepan-2-one spectral data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Aminoazepan-2-one

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An In-depth Technical Guide to the Spectral Characterization of **3-aminoazepan-2-one**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectral data for the chemical compound **3-aminoazepan-2-one** (also known as 3-amino- ϵ -caprolactam). As a derivative of lysine, this chiral lactam is a valuable building block in medicinal chemistry and materials science. An unambiguous structural confirmation is paramount for its application in research and development. This document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Significance

3-aminoazepan-2-one possesses a seven-membered lactam ring with a primary amine at the C3 position, adjacent to the carbonyl group. This arrangement introduces a chiral center at C3, making stereochemical characterization crucial. The structure is functionally related to ϵ -caprolactam, the parent compound without the amino substituent.^[1]

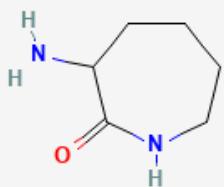


Figure 1. Chemical structure of **3-aminoazepan-2-one**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis below is based on predictive models and comparative data from the parent structure, ϵ -caprolactam.[\[2\]](#)

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **3-aminoazepan-2-one** in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃). D₂O is often preferred for its ability to exchange with labile N-H protons, simplifying the spectrum.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR Spectral Data (Predicted)

The presence of the amino group at C3 significantly influences the chemical shifts of adjacent protons compared to ϵ -caprolactam. Protons on the nitrogen atoms (amine and amide) are labile and their signals may be broad or exchange with D₂O.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-N (Amide)	7.5 - 8.5	broad singlet (br s)	-
H-3	3.5 - 3.8	triplet (t)	~6-8 Hz
H-7 (CH ₂)	3.1 - 3.3	triplet (t)	~6-7 Hz
H ₂ -N (Amine)	1.5 - 2.5	broad singlet (br s)	-
H-4 (CH ₂)	1.8 - 2.0	multiplet (m)	-
H-5 (CH ₂)	1.6 - 1.8	multiplet (m)	-
H-6 (CH ₂)	1.5 - 1.7	multiplet (m)	-

Expertise & Causality:

- H-3 Proton: The proton on the chiral carbon (C3) is deshielded by two adjacent heteroatoms: the amide carbonyl (C2) and the C3-amino group. Its chemical shift is therefore expected to be significantly downfield. It would appear as a triplet due to coupling with the two adjacent protons on C4.
- H-7 Methylene Group: These protons are adjacent to the amide nitrogen, causing a downfield shift, similar to the corresponding protons in ϵ -caprolactam which resonate around 3.24 ppm.[2]
- Ring Methylene Protons (H-4, H-5, H-6): These aliphatic protons are expected to resonate in the upfield region of 1.5-2.0 ppm, showing complex overlapping multiplets due to geminal and vicinal coupling. Their chemical environment is similar to that in ϵ -caprolactam, which shows signals around 1.61 and 1.76 ppm.[2]
- Labile Protons (NH, NH₂): The amide (N-H) proton is typically deshielded and appears as a broad signal far downfield. The primary amine (NH₂) protons also produce a broad signal. In

D₂O, these signals would disappear due to deuterium exchange, a key validation step.

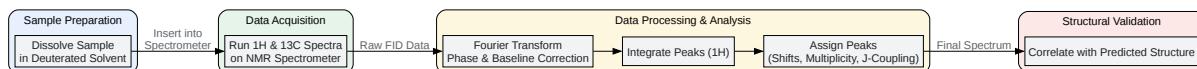
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	175 - 180
C-3 (CH-NH ₂)	55 - 60
C-7 (CH ₂)	40 - 45
C-5 (CH ₂)	30 - 35
C-4 (CH ₂)	28 - 33
C-6 (CH ₂)	23 - 28

Expertise & Causality:

- C-2 (Carbonyl Carbon): As is characteristic of amide carbonyls, this carbon is the most deshielded and appears furthest downfield. For comparison, the carbonyl in ϵ -caprolactam is at 185.5 ppm.[2][3]
- C-3 (Alpha-Carbon): The direct attachment of the electron-withdrawing amino group causes a significant downfield shift for this carbon compared to a standard methylene carbon in the ring.
- Ring Carbons (C-4 to C-7): The chemical shifts of the remaining ring carbons are predicted based on the known values for ϵ -caprolactam, with minor variations due to the influence of the C3 substituent.[2][4] The C7 carbon, being adjacent to the amide nitrogen, is the most deshielded among this group.



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Workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of **3-aminoazepan-2-one** is dominated by absorptions from its amide and amine groups.

Experimental Protocol: IR Data Acquisition

- Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded and the background is automatically subtracted. Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .

Expected IR Absorption Bands

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400 - 3200	N-H Stretch (asymmetric & symmetric)	Primary Amine (NH ₂)	Medium
~3200	N-H Stretch	Secondary Amide (N-H)	Strong, Broad
2950 - 2850	C-H Stretch	Aliphatic (CH ₂)	Medium
~1680	C=O Stretch (Amide I)	Lactam	Strong
1650 - 1580	N-H Bend	Primary Amine (NH ₂)	Medium
1570 - 1515	N-H Bend / C-N Stretch (Amide II)	Secondary Amide	Medium

Expertise & Causality:

- N-H Stretching Region (3400-3200 cm⁻¹): This region is key. The primary amine group (-NH₂) is expected to show two distinct bands corresponding to asymmetric and symmetric stretching vibrations. The secondary amide N-H group will give rise to a strong, often broad, absorption band around 3200 cm⁻¹ due to hydrogen bonding in the solid state.[5]
- Amide I Band (~1680 cm⁻¹): This is one of the most characteristic peaks in the spectrum and is due to the C=O stretching vibration of the lactam. For lactams with six-membered rings or larger, this absorption typically appears near 1680 cm⁻¹.[5][6] Ring strain in smaller rings causes this band to shift to higher frequencies (e.g., ~1760 cm⁻¹ for a four-membered β -lactam).[7] The position at ~1680 cm⁻¹ is a strong indicator of the seven-membered azepan-2-one ring system.
- Amide II Band (1570-1515 cm⁻¹): This band, characteristic of secondary amides, arises from a combination of N-H bending and C-N stretching vibrations. Its presence alongside the Amide I band is a definitive marker for the lactam functional group.[5]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer via direct infusion or through an HPLC system.
- **Ionization:** Electrospray ionization (ESI) is a common soft ionization technique that typically generates the protonated molecule, $[M+H]^+$.
- **Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
- **Tandem MS (MS/MS):** To study fragmentation, the $[M+H]^+$ ion can be selected and subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.

Expected Mass Spectral Data

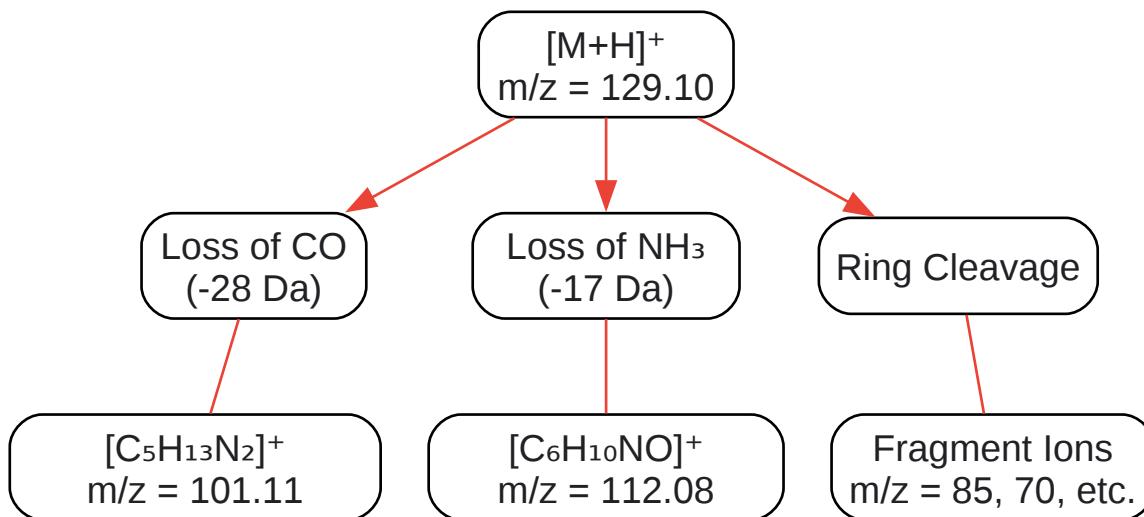
The molecular formula of **3-aminoazepan-2-one** is $C_6H_{12}N_2O$, with a monoisotopic mass of 128.0950 Da.[\[1\]](#)[\[8\]](#)

m/z (predicted)	Ion Formula	Description
129.1022	$[C_6H_{13}N_2O]^+$	Protonated Molecule $[M+H]^+$
151.0842	$[C_6H_{12}N_2ONa]^+$	Sodium Adduct $[M+Na]^+$
112.0760	$[C_5H_{10}N_2]^+$ or $[C_6H_{12}O]^+$	Fragment (Loss of NH_3 or O)
101.0862	$[C_5H_{11}N_2]^+$	Fragment (Loss of CO)
85.0651	$[C_4H_7N_2]^+$ or $[C_5H_9O]^+$	Fragment from ring cleavage
70.0651	$[C_4H_8N]^+$	Fragment from ring cleavage

Expertise & Causality: Fragmentation Pathways

Lactams undergo characteristic fragmentation patterns involving ring cleavage. The presence of the C3-amino group provides an additional site to direct fragmentation.

- Alpha-Cleavage: A primary fragmentation event for cyclic amides is cleavage of the bond alpha to the carbonyl group (the C2-C3 bond or the C2-N1 bond).
- Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds is the neutral loss of CO (28 Da), which would lead to a fragment at m/z 101 from the $[M+H]^+$ ion.
- Ring-Opening and Subsequent Fragmentation: The lactam ring can open, followed by cleavage at various points. A prominent pathway involves cleavage of the C4-C5 bond, leading to characteristic fragments. For lactams, a retro-Diels-Alder type fragmentation is also possible.^{[9][10]}
- Influence of the Amino Group: The primary amine at C3 can facilitate fragmentation through the loss of ammonia (NH_3 , 17 Da) or by directing cleavage at the C3-C4 bond.



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Predicted fragmentation pathways for **3-aminoazepan-2-one**.

Conclusion

The structural elucidation of **3-aminoazepan-2-one** is reliably achieved through a combination of modern spectroscopic techniques. 1H and ^{13}C NMR spectroscopy provide a detailed map of

the carbon-hydrogen framework, with the chemical shifts of C3-H and C3 being highly diagnostic. Infrared spectroscopy confirms the presence of the key amine and lactam functional groups, with the Amide I band position being characteristic of the seven-membered ring. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns involving ring cleavage and losses of small neutral molecules. Together, these techniques offer a self-validating system for the comprehensive characterization of this important chemical entity.

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- To cite this document: BenchChem. [3-aminoazepan-2-one spectral data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099726#3-aminoazepan-2-one-spectral-data-nmr-ir-mass-spec]

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